Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. Key structural elements include:
- Position 6: A 2,4-dimethoxyphenyl substituent, which introduces electron-donating methoxy groups.
- Position 8: A methyl group contributing to steric and electronic modulation.
- Position 7: A methyl ester group, which may influence solubility and metabolic stability.
This compound’s synthesis likely involves condensation reactions similar to those reported for analogs, followed by purification via column chromatography (e.g., silica gel with n-hexane/ethyl acetate) .
Properties
IUPAC Name |
methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-10-15(17(22)25-4)16(20-14(21)7-8-26-18(20)19-10)12-6-5-11(23-2)9-13(12)24-3/h5-6,9,16H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAFUZBSFWGANG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=C(C=C(C=C3)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It is known that thiazine derivatives, the class of compounds to which it belongs, can interact with a variety of enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions in a number of ways, potentially leading to the wide range of biological activities observed for these compounds.
Cellular Effects
Related compounds have been shown to have significant effects on various types of cells and cellular processes. For example, some pyrazoline derivatives, which share structural similarities with the compound , have been found to affect the activity of acetylcholinesterase, an enzyme crucial for nerve impulse transmission. This suggests that Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate may also have significant effects on cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound is not yet known. It is likely that this compound exerts its effects at the molecular level through interactions with various biomolecules. For example, it may bind to specific enzymes or proteins, leading to changes in their activity. It could also influence gene expression, leading to changes in the production of certain proteins.
Biological Activity
Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate (CAS Number: 879908-11-9) is a synthetic compound that has garnered interest in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately . The structure features a thiazine ring fused with a pyrimidine moiety and methoxy-substituted phenyl groups.
Target Interactions
The compound is believed to interact with various biological targets due to the presence of the indole nucleus and thiazine structure. Compounds in this class often exhibit high affinity for multiple receptors and enzymes involved in various biochemical pathways .
Biochemical Pathways
Research indicates that thiazine derivatives can influence several biological processes:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against a range of pathogens.
- Antioxidant Effects : Demonstrates the ability to scavenge free radicals, thereby reducing oxidative stress.
- Anticancer Potential : Shows promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Biological Activities
| Activity Type | Description |
|---|---|
| Antiviral | Inhibits viral replication in vitro; potential applications in treating viral infections. |
| Anti-inflammatory | Reduces inflammation markers in cell cultures and animal models. |
| Anticancer | Induces apoptosis in various cancer cell lines; potential as an adjunct therapy. |
| Antimicrobial | Effective against gram-positive and gram-negative bacteria; shows antifungal properties. |
| Antidiabetic | Exhibits hypoglycemic effects in diabetic models; may enhance insulin sensitivity. |
Case Studies and Research Findings
-
Anticancer Activity Study
A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell growth with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway . -
Antimicrobial Efficacy Assessment
In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibits minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These results suggest its potential as a lead compound for developing new antimicrobial agents . -
Anti-inflammatory Effects Evaluation
An animal model of acute inflammation showed that administration of the compound significantly reduced paw edema by 50% compared to control groups. This suggests its utility in treating inflammatory conditions .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Core Heterocycle and Functional Group Impact
- Thiazine vs. Oxazine derivatives (e.g., compound from ) exhibit distinct reactivity, such as cyclization via methylthio and cyano groups, which is absent in the target compound .
- Ester vs. Cyano Groups: Methyl/ethyl esters (target and ) are hydrolytically labile, whereas cyano groups () participate in nucleophilic reactions, enabling diverse derivatization pathways .
Physicochemical Properties
Bioactivity Potential
While direct bioactivity data for the target compound is unavailable, structural analogs suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
